Product packaging for EEK protein(Cat. No.:CAS No. 142192-53-8)

EEK protein

Cat. No.: B1177183
CAS No.: 142192-53-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Definitional Context of "EEK Protein"

The identification and naming of proteins often evolve as scientific understanding deepens. The protein referred to as "EEK" is primarily recognized today by its official designation within the Eph receptor family.

The protein originally termed "EEK" is definitively identified as Ephrin type-A receptor 8, commonly known as EphA8. This protein belongs to the Eph receptor subfamily within the larger protein-tyrosine kinase family. EphA8 functions as a receptor tyrosine kinase, playing a critical role in signal transduction across the cell membrane.

The name "EEK" originates from early research that identified novel members of the EPH subclass of putative receptor protein-tyrosine kinases. In 1991, human and rat DNAs encoding two such members were identified, with rat cDNA clones encoding "EEK" being isolated from a brain cDNA library. At that time, the this compound was predicted to contain conserved amino acid residues characteristic of protein-tyrosine kinases and showed similarity to other EPH subclass receptors like ELK (EPHB1) and EPH. Other historical synonyms for EphA8 include EPH- and ELK-related kinase, EPH-like kinase 3 (EK3, hEK3), and Tyrosine-protein kinase receptor EEK. The designation EphA8/Eek was used in studies involving gene-targeted mice to analyze its role in the nervous system.

It is crucial to distinguish the EphA8 protein from much smaller peptide fragments that may share the three-letter code "EEK". While proteins are large macromolecules composed of fifty or more amino acids folded into complex structures, peptides are typically defined as molecules consisting of between 2 and 50 amino acids. A tripeptide is specifically a peptide derived from three amino acids joined by two peptide bonds. For example, a tripeptide with the sequence Glutamic acid-Glutamic acid-Lysine is also referred to as EEK. This tripeptide has been studied for its potential biological activities, such as xanthine (B1682287) oxidase inhibition or mimicking aspects of secreted amyloid precursor protein-alpha . However, this tripeptide is a distinct molecule with a significantly different size, structure, and function compared to the EphA8 receptor tyrosine kinase. The "this compound" in the context of this article refers exclusively to the EphA8 receptor.

Historical Synonyms and Early Characterization of EEK (EphA8)

Significance of Receptor Tyrosine Kinases (RTKs) in Biological Systems

Receptor tyrosine kinases are a major class of cell surface receptors that play essential roles in cellular communication and the regulation of fundamental biological processes. They act as signal transducers, mediating cell-to-cell communication by phosphorylating tyrosine residues on key intracellular substrate proteins. RTKs are involved in regulating crucial cellular activities such as cell proliferation, differentiation, metabolism, migration, and survival. Their proper function is vital for normal development and adult tissue homeostasis. Dysregulation or abnormal activation of RTKs has been widely observed in various diseases, particularly cancer, highlighting their importance as therapeutic targets.

Scope of Current Academic Research on this compound

Current academic research on the this compound, EphA8, continues to explore its multifaceted roles in biological systems, particularly in development and disease. Studies highlight its involvement in key processes such as cell adhesion, migration, and neurite outgrowth. EphA8, in conjunction with ephrin-A5, may regulate integrin-mediated cell adhesion and migration on fibronectin substrates. During the development of the nervous system, EphA8 plays a role in axon guidance. Research utilizing gene-targeted mice lacking EphA8 has provided genetic evidence for its important role in axonal pathfinding for subsets of tectal commissural axons. Aberrant axonal projections have been observed in mice lacking EphA8.

Downstream signaling effectors of EphA8 include FYN, which promotes cell adhesion upon EphA8 activation, and the MAP kinases, which contribute to the stimulation of neurite outgrowth.

Furthermore, research is actively investigating the role of EphA8 in various cancers. EphA8 expression has been found to be dysregulated in several cancer types, including oral tongue squamous cell carcinoma, ovarian cancer, gastric cancer, and breast cancer. Studies have indicated that EphA8 can influence tumor biology, with some findings suggesting it may suppress cell apoptosis via Akt activation and correlate with poor prognosis in breast cancer. Conversely, some studies have proposed tumor suppressor functions for EphA8, indicating a complex and context-dependent role in cancer. The potential of EphA8 as a target for anticancer therapy is an area of ongoing investigation, although currently, no drugs specifically targeting EphA8 are approved.

Properties

CAS No.

142192-53-8

Molecular Formula

C9H11NO

Synonyms

EEK protein

Origin of Product

United States

Molecular Biology and Genetic Basis of Eek Protein Epha8

Gene Identification and Genomic Organization of EPHA8

The gene encoding the EphA8 protein is designated EPHA8.

Gene Locus and Chromosomal Mapping

In humans, the EPHA8 gene is located on chromosome 1. Specifically, its chromosomal band is 1p36.12. The genomic location on the GRCh38 assembly is chr1: 22,563,489-22,603,595 on the forward strand. On the previous assembly, GRCh37, the gene maps to coordinates 22,889,982-22,930,088. The mouse ortholog, Epha8, is located on chromosome 4 at band 4 D3.

Here is a summary of the gene locus and chromosomal mapping for human and mouse EPHA8:

SpeciesGene SymbolChromosomeBandGenomic Location (GRCh38/hg38)Genomic Location (GRCh37/hg19)
HumanEPHA811p36.12chr1: 22,563,489-22,603,59522,889,982-22,930,088
MouseEpha844 D3Chr4: 136,929,419-136,956,816Not specified in results

Transcriptional Variants and Isoforms

The human EPHA8 gene is known to produce multiple transcriptional variants through alternative splicing, resulting in different protein isoforms. According to UniProtKB/Swiss-Prot, there are at least two alternative splice isoforms, designated P29322-1 and P29322-2. Transcript variant 1 represents the longer transcript and encodes isoform 1, which is considered the canonical sequence. Transcript variant 2 utilizes an alternative splice site in the 3' coding region compared to variant 1, leading to a frameshift. This frameshift results in isoform 2, which is shorter and possesses a distinct C-terminus compared to isoform 1. While mRNA transcripts support this variant, the predicted open reading frame (ORF) and its precursor sequence for isoform 2 have not yet been experimentally confirmed.

Gene Expression and Transcriptional Regulation of EPHA8

The expression of the EPHA8 gene is tightly regulated in a spatiotemporal manner, particularly during development.

Spatiotemporal Expression Patterns in Model Organisms (e.g., mouse, rat)

Studies in model organisms like the rat and mouse have provided insights into the expression patterns of the EPHA8 gene. The rat eek (EphA8) gene is expressed in the developing nervous system. In the mouse, the ephA8/eek gene is expressed primarily in the developing tectum, exhibiting a rostral to caudal gradient. This gradient expression in the developing superior colliculus is thought to contribute to the proper development of the retinocollicular projection.

Beyond the nervous system, EPHA8 expression has been observed in various human tissues and cells, including the pancreas, esophagus squamous epithelium, dermal fibroblasts, foreskin fibroblasts, H1 embryonic stem cell line, induced pluripotent stem cell line (iPS DF6-9), kidney, lung, leg muscle, myotubes, Peyer's patch, right atrium, skeletal muscle, spleen, stomach, and testis. In mice, Epha8 is expressed in the neural layer of the retina, cerebellar cortex, ileal epithelium, perirhinal cortex, visual cortex, superior frontal gyrus, lacrimal groove, primary visual cortex, and entorhinal cortex. It is also expressed in mouse lens fibers, although at relatively low levels.

Developmental Expression Profile, particularly in the Nervous System

EphA8, along with other EPH and EPH-related receptors, plays a crucial role in mediating developmental events, with a particular emphasis on the nervous system. During the development of the mammalian nervous system, EphA8 is critical for short-range contact-mediated axonal guidance. The characteristic rostral-to-caudal gradient expression of the mouse ephA8/eek gene in the developing tectum highlights its developmental significance. Research involving mice genetically engineered to lack EphA8 has demonstrated aberrant axonal projections, providing direct evidence for its essential role in the axonal pathfinding of a subset of tectal commissural axons.

Regulation by Specific Transcription Factors and Enhancer Regions

The transcriptional regulation of the EPHA8 gene involves specific DNA regulatory regions and transcription factors. In mouse, a 1-kb enhancer region located upstream of exon 1 is crucial for directing reporter gene expression to the anterior region of the superior colliculus and for initiating and maintaining ephA8 gene expression in the developing midbrain. Within this enhancer, a specific CGGTCA sequence has been identified as critical for its activity.

Studies utilizing yeast one-hybrid systems have identified Meis homeobox transcription factors as potential DNA-binding proteins that interact with this critical element. Furthermore, DNA binding sites for Pbx, another type of TALE homeobox transcription factor, have also been found within the ephA8 enhancer region. Research indicates that Meis2 and Pbx2 can synergistically bind to the ephA8 regulatory sequence in vitro, and this interaction is vital for the transcriptional activation of reporter constructs containing the ephA8 regulatory region. Meis2b has been identified as the predominant Meis isoform in the mesencephalon, and it cooperates with Pbx2 in this regulatory process. Both Meis and Pbx are constitutively bound to the ephA8 regulatory region in the dorsal mesencephalon.

While Meis-Pbx complexes are involved, the precise mechanism of ephA8 activation appears more complex. A sequence-specific cofactor may interact with the Meis-Pbx complex to facilitate histone acetylation at the ephA8 locus. Additionally, in the anterior region, an unidentified master transcription factor might bind to a specific sequence near the Meis and Pbx binding sites and recruit coactivators to fully activate ephA8 transcription.

Analysis of the human EPHA8 gene promoter region has identified potential binding sites for various transcription factors, including C/EBPbeta, Nkx5-1, NRSF forms 1 and 2, and Pax-2 and Pax-2a. GeneHancer analysis also suggests potential binding sites for transcription factors such as ZNF600, FEZF1, ZNF623, ZNF341, PRDM4, OSR2, MNT, and WT1.

Here is a table summarizing some of the identified transcription factors and their association with EPHA8 regulation:

Transcription FactorTypeRole in EPHA8 Regulation (Mouse Mesencephalon)Source of Identification
MeisHomeobox (TALE)Binds enhancer, synergistic with PbxYeast one-hybrid
PbxHomeobox (TALE)Binds enhancer, synergistic with MeisDNA binding sites
Meis2Homeobox (TALE)Synergistic with Pbx2In vitro studies
Pbx2Homeobox (TALE)Synergistic with Meis2In vitro studies
C/EBPbetaPotential binding site in promoterQIAGEN analysis
Nkx5-1Potential binding site in promoterQIAGEN analysis
NRSF form 1/2RepressorPotential binding site in promoterQIAGEN analysis
Pax-2/2aPotential binding site in promoterQIAGEN analysis
ZNF600Zinc FingerPotential binding siteGeneHancer
FEZF1Zinc FingerPotential binding siteGeneHancer
ZNF623Zinc FingerPotential binding siteGeneHancer
ZNF341Zinc FingerPotential binding siteGeneHancer
PRDM4PRDM-containingPotential binding siteGeneHancer
OSR2Zinc FingerPotential binding siteGeneHancer
MNTMYC antagonistPotential binding siteGeneHancer
WT1Zinc FingerPotential binding siteGeneHancer

Post-transcriptional and Translational Control Mechanisms

Post-transcriptional regulation of EphA8 expression involves microRNAs (miRNAs). Studies have identified EphA8 as a potential target of miR-25, which can down-regulate its expression . MiR-10a has also been shown to control glioma cell migration and invasion by regulating EphA8 expression .

While detailed mechanisms of translational control specific to EphA8 are not extensively described in the provided information, experimental procedures utilizing in vitro transcription-translation kits have been employed in studies involving EphA8 regulatory regions, indicating that translational processes are relevant in its expression .

Post-translational modifications are known to regulate EphA8 function and stability. EphA8 undergoes phosphorylation, which is stimulated by the binding of its ligands, including ephrin-A2, ephrin-A3, and ephrin-A5 . Autophosphorylation at specific tyrosine residues, such as Tyr-616 and Tyr-839 (in human), is critical for interactions with downstream signaling molecules like FYN and modulates kinase activity . Ubiquitination, mediated by proteins like CBL, also regulates EphA8 receptor stability through proteasomal degradation . ANKS1A has been shown to prevent this ubiquitination and degradation . EphA8 is also subject to N-linked glycosylation .

EphA8 functions as a receptor tyrosine kinase that binds to GPI-anchored ephrin-A ligands on adjacent cells, leading to bidirectional signaling . This interaction can trigger forward signaling within the EphA8-bearing cell and reverse signaling within the ephrin-bearing cell . EphA8 can form heterotetramers upon ligand binding, composed of an ephrin dimer and a receptor dimer, and may also form heterodimers with other ephrin receptors . Clathrin-mediated endocytosis can occur upon ephrin-A5 binding, targeting EphA8 to early endosomes .

Evolutionary Conservation and Phylogenetics of EEK Protein (EphA8)

The Eph receptor family, including EphA8, is evolutionarily conserved across metazoans . Eph/ephrin signaling is considered to be of ancient origin, with rudimental systems potentially present in premetazoan choanoflagellates and Porifera . The expansion of Eph receptor and ephrin-encoding genes is thought to have contributed to the increased complexity of bilaterian body plans .

Comparative Genomics and Ortholog Identification

Comparative genomics studies have identified orthologs of EphA8 in various species. Orthologs of human EPHA8 have been identified in mouse, chicken, alligator, and zebrafish, among others . Analysis of genomic DNA fragments has revealed conserved regulatory regions, such as a 180-bp enhancer fragment in the mouse and human Epha8 genes that shows 82% nucleotide identity .

Evolutionary Relationships within the Eph Receptor Family

The Eph receptor family is broadly divided into two subclasses, EphA and EphB, based on sequence similarity in their extracellular domains and their binding preferences for GPI-anchored ephrin-A ligands or transmembrane ephrin-B ligands, respectively . EphA receptors, including EphA8, primarily bind to ephrin-A ligands, although some cross-class binding can occur, such as EphA4 binding to both ephrin-A and ephrin-B ligands . Phylogenetic analyses support this division into EphA and EphB classes . The ancestral Eph receptor is thought to have been a type-B receptor .

Sequence Conservation and Divergence Analysis

Sequence analysis of Eph receptors reveals conserved domains, including an extracellular ligand-binding domain, a cysteine-rich region, two fibronectin type III repeats, a transmembrane segment, and a cytoplasmic region containing a tyrosine kinase domain, a Sterile Alpha Motif (SAM) domain, and a PDZ-binding motif .

Sequence conservation analysis of the mouse and human Epha8 genes has highlighted conserved regulatory regions, such as the 180-bp enhancer fragment with high nucleotide identity . Within the kinase domain of Eph receptors, including EphA8, specific residues are highly conserved within the family but differ in other tyrosine kinases, suggesting unique functional adaptations . For instance, a variation of the conserved "GQF" motif is observed in chicken and alligator EphA8 sequences .

Structural Insights and Molecular Architecture of Eek Protein Epha8

Domain Organization of EphA8 Receptor Tyrosine Kinase

Extracellular Domain Features (e.g., Cys-rich domain, fibronectin type III repeats)

The extracellular domain of EphA8 is responsible for recognizing and binding to its ephrin ligands, primarily ephrin-A type ligands such as ephrin A2, A3, and A5. This domain is approximately 512 amino acids in length in humans. It contains several characteristic features common to Eph receptors:

Ligand-Binding Domain (LBD): Located at the N-terminus, this globular domain is responsible for the specific interaction with ephrins. It belongs to the galactose-binding domain-like superfamily.

Cysteine-Rich Domain (CRD): Following the LBD is a cysteine-rich region. This domain is distinct from those found in other RTKs.

Fibronectin Type III (FNIII) Repeats: The extracellular domain also contains two fibronectin type III repeats. These repeats are also found in other proteins involved in cell adhesion and signaling.

The extracellular domain plays a critical role in mediating the initial contact-dependent interaction with ephrin-expressing cells, leading to receptor clustering and activation.

Transmembrane Segment Analysis

The transmembrane segment is a single alpha-helix that spans the cell membrane, connecting the extracellular domain to the intracellular domain. This region is crucial for anchoring the receptor to the plasma membrane and transmitting signals across the lipid bilayer upon ligand binding. While EphA1 and EphA2 possess a G-X3-G motif in their transmembrane domains, other EphA receptors, including EphA8, typically have S-X3-G motifs, with variations at the serine and glycine (B1666218) positions. The specific sequence and interactions within the transmembrane domain can influence receptor dimerization and higher-order clustering, which are important for signaling activation.

Intracellular Kinase Domain and Regulatory Regions

The intracellular domain of EphA8 is located within the cytoplasm and is responsible for initiating intracellular signaling cascades. It contains several functional regions:

Juxtamembrane (JM) Region: Located immediately after the transmembrane segment, this region plays a regulatory role in kinase activity. Phosphorylation of specific tyrosine residues within the juxtamembrane domain, such as Tyr-615 in EphA8, can relieve inhibition of the kinase domain and create binding sites for SH2-domain-containing proteins like Fyn.

Tyrosine Kinase Domain (KD): This is the catalytic core of the receptor, responsible for phosphorylating tyrosine residues on the receptor itself (autophosphorylation) and on downstream substrate proteins. The kinase domain of human EphA8 has been characterized structurally. Autophosphorylation at sites like Tyr-838 in the kinase domain can enhance its catalytic activity and influence the binding of downstream effectors.

Sterile Alpha Motif (SAM) Domain: Located at the C-terminus, the SAM domain is a protein interaction module found in many signaling proteins. In Eph receptors, the SAM domain is unique among RTKs and is involved in recruiting and binding downstream molecules, including other SAM-domain-containing proteins like SASH1. SAM-SAM interactions can mediate dimerization, oligomerization, and even polymerization, influencing the formation of signaling complexes.

PDZ-Binding Motif (PDZ BM): The extreme C-terminus of EphA8 contains a PDZ-binding motif, which allows interaction with proteins containing PDZ domains. These interactions can be important for receptor localization, clustering, and coupling to downstream signaling pathways.

The interplay between these intracellular domains, particularly their phosphorylation status and protein-protein interactions, dictates the specific cellular responses mediated by EphA8 signaling.

Conformational Dynamics and Structural Transitions

The function of EphA8, like other RTKs, is intimately linked to its conformational dynamics and structural transitions upon ligand binding and activation. The binding of ephrin ligands induces clustering of EphA8 receptors at cell-cell contact sites, which is a critical step for activating the kinase domain. This clustering is thought to lead to trans-autophosphorylation, where one receptor phosphorylates tyrosine residues on an adjacent receptor within the cluster.

Ligand engagement triggers conformational changes in the cytoplasmic portion of the Eph receptor. Phosphorylation of juxtamembrane tyrosine residues, such as Tyr-615, is believed to relieve the autoinhibition of the kinase domain. This phosphorylation also creates docking sites for SH2-domain-containing proteins, further stabilizing the active conformation and propagating downstream signaling.

Structural studies on other Eph receptors, such as EphA4, have revealed that the ligand-binding domain can exist in multiple conformations (e.g., closed and open states) even in the absence of ligand, and ligand binding shifts the equilibrium towards the conformation that favors binding. Similar dynamic behavior is likely to occur in EphA8, influencing its interaction with ephrins.

The kinase domain itself undergoes conformational changes between inactive and active states, often involving the activation loop. Phosphorylation within the activation loop or other regulatory regions can induce these transitions, affecting catalytic activity and the ability to interact with downstream partners. The transition from a closed to an open conformation of the kinase domain upon activation exposes the ATP-binding pocket, allowing substrate phosphorylation.

Furthermore, interactions involving the SAM domain, such as those with SASH1, can also influence the conformational state and activity of the EphA8 receptor.

Advanced Structural Biology Methodologies for EEK Protein (EphA8)

Understanding the detailed molecular architecture and dynamic behavior of EphA8 relies heavily on advanced structural biology techniques. These methods provide high-resolution insights into the protein's structure and its interactions.

X-ray Crystallography and Cryogenic Electron Microscopy (Cryo-EM) Applications

Together, X-ray crystallography and Cryo-EM, often combined with other techniques like NMR spectroscopy and molecular dynamics simulations, provide a comprehensive suite of tools for dissecting the structural basis of EphA8 function, from individual domain interactions to the dynamics of the complete receptor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins, particularly in solution, providing insights into protein dynamics and interactions . While crystallographic methods have faced challenges with single-pass membrane proteins like full-length Eph receptors, solution NMR has been successful in studying specific domains, such as the transmembrane domain (TMD) and the sterile alpha motif (SAM) domain .

Although obtaining the NMR structure of a full-length Eph receptor embedded in a lipid bilayer remains challenging due to sample preparation and the large molecular weight, studies on isolated domains have yielded valuable information . For instance, NMR has been utilized to solve the solution structure of the SAM domain of an Eph receptor (PDB ID: 2LW8) . This particular structure, deposited in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Data Bank (BMRB), provides atomic-level details of the Eph receptor SAM domain from Homo sapiens . The structure was determined using solution NMR methods, calculating 10 conformers based on experimental data .

Computational Structural Modeling and Predictive Approaches (e.g., AlphaFold)

Computational structural modeling plays a significant role in complementing experimental techniques and predicting the three-dimensional structures of proteins, including EphA8 . Approaches like AlphaFold have revolutionized protein structure prediction, offering highly accurate models .

AlphaFold has predicted the structure of EphA8, and these models are available in databases like AlphaFold DB . These predicted structures provide a comprehensive view of the full-length protein, including regions that may be challenging to resolve experimentally . For example, the AlphaFold model for human EphA8 (UniProt ID: P29322) is accessible and provides insights into its various domains, such as the extracellular ligand-binding domain, the transmembrane domain, the kinase domain, and the SAM domain .

Computational modeling, including in silico docking and molecular dynamics simulations, is often used alongside experimental approaches to understand the interaction of EphA8 with ligands and potential inhibitors . These methods facilitate the rational design of molecules that can interact with the receptor's kinase domain or ligand-binding domain .

Furthermore, computational studies have explored the interactions between the EphA8 SAM domain and other proteins, such as SASH1 . AlphaFold models of the mouse EphA8-Sam in complex with SASH1-Sam1 have been generated, and their accuracy evaluated using metrics like ipTM scores . These models, sometimes guided by existing crystal structures of complexes, help in understanding the molecular basis of protein-protein associations involving EphA8's SAM domain . The interaction between EphA8-Sam and SASH1-Sam1 appears important for regulating EphA8 kinase activity .

Predicted Domain Architecture of EphA8 (Based on Computational Models and Annotations)

DomainApproximate Residue Range (Human EphA8, UniProt P29322)Predicted/Observed Method
Signal Peptide1-27Automatic Annotation
Extracellular Region28-542Predicted
- Ligand Binding Domain (LBD)31-209InterPro Annotation
- Cysteine-rich Domain(Within Extracellular Region)General Eph Structure
- Fibronectin type III-1328-438InterPro Annotation
- Fibronectin type III-2439-534InterPro Annotation
Transmembrane Domain (TMD)543-562Helical Annotation
Cytoplasmic Region564-1005Predicted
- Kinase Domain (KD)635-896InterPro Annotation
- SAM Domain934-994InterPro Annotation

Note: This table represents a summary based on available annotations and predicted structures. Specific boundaries may vary slightly depending on the prediction method or annotation source. This data could be presented as an interactive table allowing users to click on domains for more details.

Representative PDB and AlphaFold Entries for EphA8 Structural Information

IdentifierMethodRegion StudiedOrganismDescriptionSource
2LW8Solution NMRSAM domainHomo sapiensNMR solution structure of Eph receptor SAM. RCSB PDB
3KULX-RAY DIFFRACTIONKinase domainHomo sapiensCrystal structure of human EphA8 kinase domain. RCSB PDB
P29322AlphaFold PredictedFull-length proteinHomo sapiensPredicted structure of human EphA8. AlphaFold DB
O09127AlphaFold PredictedFull-length proteinMus musculusPredicted structure of mouse EphA8. AlphaFold DB

Note: This table summarizes key structural entries. This data could be presented as an interactive table linking to the respective database entries.

These examples highlight how both experimental NMR data on specific domains and computational predictions for the full protein contribute to the understanding of EphA8's complex molecular architecture.

Biological Functions and Cellular Mechanisms of Eek Protein Epha8

Ligand Binding and Receptor Activation

Activation of EphA8 is initiated by the binding of its specific ligands, which are typically anchored to the cell membrane of neighboring cells. Current time information in Kathmandu, NP. This contact-dependent interaction is a hallmark of Eph-ephrin signaling.

EphA8 binds promiscuously to glycosylphosphatidylinositol (GPI)-anchored ephrin-A family ligands. Current time information in Kathmandu, NP. Notably, ephrin A2, ephrin A3, and ephrin A5 are well-established ligands capable of activating EphA8 through phosphorylation. Current time information in Kathmandu, NP. This binding event is the primary trigger for downstream signaling cascades mediated by EphA8. Current time information in Kathmandu, NP.

Upon ligand binding, EphA8 receptors undergo dimerization and can further assemble into higher-order oligomers. Current time information in Kathmandu, NP. The functional signaling unit formed upon ligand binding is typically a heterotetramer composed of an ephrin dimer and an EphA8 receptor dimer. Current time information in Kathmandu, NP. Oligomerization is considered essential for inducing robust biological responses downstream of EphA8 activation. Current time information in Kathmandu, NP. EphA8 may also form heterodimers with other Eph receptors, potentially expanding the complexity and diversity of its signaling outputs. Current time information in Kathmandu, NP.

As a receptor tyrosine kinase, EphA8 possesses intrinsic kinase activity that is stimulated upon ligand binding. Current time information in Kathmandu, NP. This activation leads to autophosphorylation of specific tyrosine residues within the intracellular domain of EphA8. Current time information in Kathmandu, NP. Autophosphorylation at Tyrosine 616 (Tyr-616) is critical for the recruitment and association of downstream signaling molecules, such as FYN. Current time information in Kathmandu, NP. Phosphorylation at Tyrosine 839 (Tyr-839) has been shown to modulate the tyrosine kinase activity of EphA8 itself. Current time information in Kathmandu, NP. This regulated tyrosine phosphorylation is a key mechanism for propagating the signal from the activated receptor into the cell. Current time information in Kathmandu, NP.

Receptor Dimerization and Oligomerization

Intracellular Signal Transduction Pathways Mediated by EEK Protein (EphA8)

Activation of EphA8 triggers a variety of intracellular signaling pathways that ultimately lead to specific cellular responses. Current time information in Kathmandu, NP.

Several proteins have been identified as downstream effectors of EphA8 signaling. FYN, a member of the Src family of tyrosine kinases, is a notable downstream mediator that is activated upon binding to phosphorylated EphA8. Current time information in Kathmandu, NP. FYN activation by EphA8 is involved in promoting cell adhesion. Current time information in Kathmandu, NP. MAP kinases are also key downstream effectors of EphA8 signaling, contributing to processes such as stimulating neurite outgrowth. Current time information in Kathmandu, NP. The interaction with PIK3CG (PI3K) has also been reported, regulating integrin-mediated cell adhesion, which can occur in a manner independent of EphA8's tyrosine kinase activity in some contexts. Current time information in Kathmandu, NP.

The MAPK/ERK signaling pathway is functionally linked to EphA8 signaling. Current time information in Kathmandu, NP. EphA8 is capable of inducing a sustained increase in the activity of MAP kinases, which is crucial for promoting neurite outgrowth in neuronal cells. This suggests a significant interplay between EphA8 and components of the MAPK/ERK cascade, where EphA8 activation can directly influence the dynamics and activity of this pathway to mediate specific cellular outcomes. Current time information in Kathmandu, NP.

Cross-talk with Other Signaling Cascades (e.g., PI3K-AKT, NF-κB)

EphA8 signaling can engage in cross-talk with various other intracellular signaling pathways, including PI3K-AKT and MAPK kinase pathways. This cross-talk is crucial for mediating diverse cellular responses such as cell adhesion and migration.

Research indicates that EphA8 can inhibit cell apoptosis, at least partly, by activating the PI3K/AKT signaling pathway. Studies in breast cancer cells have shown that knockdown of EphA8 leads to decreased levels of phosphorylated AKT (p-AKT) and Bcl-2, while increasing levels of caspase-3, p53, and Bax, suggesting that EphA8 promotes survival through this pathway. EphA8 has been shown to regulate integrin activity through the p110γ isoform of PI3-kinase in a manner that does not require its tyrosine kinase activity. This suggests a mechanism where EphA8 localizes p110γ PI3-kinase to the plasma membrane, providing access to lipid substrates necessary for integrin-mediated cell adhesion.

While direct cross-talk between EphA8 and NF-κB was not extensively detailed in the search results, other Eph receptors, such as EphA2, have been reported to modulate pathways including PI3K-Akt-NF-κB. This suggests a potential, though not yet fully elucidated for EphA8 specifically, for interaction with the NF-κB pathway within the broader context of Eph receptor signaling.

Modulation by Scaffold Proteins and Adaptor Molecules

Scaffold proteins and adaptor molecules play a significant role in modulating EphA8-mediated signaling pathways. Anks family proteins, including Odin and AIDA-1b, have been identified as key scaffolding molecules in EphA8 signaling. The phosphotyrosine-binding (PTB) domains of Anks family proteins are important for their association with the juxtamembrane (JM) domain of EphA8, positively regulating downstream signaling.

Furthermore, the SAM domains of Anks family proteins associate with ubiquitinated EphA8 receptor and are critically involved in inhibiting its degradation. The ubiquitin ligase c-Cbl mediates the ubiquitination and degradation of EphA8 upon ligand binding, and Anks family proteins appear to counteract this process through their SAM domains.

Another adaptor protein, SH2 domain-containing adaptor protein B (Shb), has been found to be essential for the functionality of multiple Eph receptors, including EphA8. Shb interacts with modulators of cytoskeletal rearrangement and cell mobility, such as the Nck adaptor protein, p120-Ras GTPase-activating protein (RasGAP), and Chimaerins. These interactions, which are dependent on tyrosine phosphorylation of Shb, facilitate processes like heterotypic cell segregation.

Cellular Localization and Subcellular Compartmentalization

EphA8 exhibits specific cellular localization and undergoes dynamic subcellular compartmentalization, which is crucial for its signaling function.

Plasma Membrane Localization and Membrane Dynamics

As a receptor tyrosine kinase, EphA8 is primarily localized to the plasma membrane. Its function in mediating contact-dependent bidirectional signaling with membrane-bound ephrin ligands necessitates its presence at the cell surface. The interaction with ephrins often leads to the formation of higher-order signaling clusters at the plasma membrane.

Membrane dynamics, including the formation of microdomains like lipid rafts, can influence EphA8 signaling. Ephrin-A ligands have been shown to localize to lipid rafts, which contain other signaling proteins, suggesting that these microdomains can serve as platforms for initiating signaling pathways.

Translocation to Other Cellular Organelles (e.g., nucleus, mitochondria, endosomes)

Upon ligand binding, EphA8 undergoes clathrin-mediated endocytosis and is targeted to early endosomes. This internalization is a mechanism for regulating receptor activity and can lead to either recycling back to the plasma membrane or degradation in lysosomes.

While the primary signaling events for EphA8 occur at the plasma membrane and in endosomes, the potential for translocation to other organelles like the nucleus or mitochondria is less extensively documented in the provided search results specifically for EphA8. However, receptor tyrosine kinases in general can be involved in processes that interact with various cellular compartments. For instance, endocytosis is a key step in regulating the fate of activated receptors and their downstream signaling.

Impact of Localization on Signaling Specificity and Biological Outcome

The specific cellular and subcellular localization of EphA8 significantly impacts its signaling specificity and the resulting biological outcomes. The compartmentalization of EphA8 with its ligands and downstream effectors at the plasma membrane and within endocytic vesicles allows for the precise control of signaling cascades.

For example, the localization of EphA8 to the plasma membrane is essential for initiating bidirectional signaling upon contact with ephrin-expressing cells, which is critical for processes like axon guidance and cell segregation. The subsequent internalization into endosomes provides a mechanism to attenuate or diversify the signal, potentially leading to different downstream effects compared to signaling solely from the cell surface. The formation of signaling clusters or localization to specific membrane domains like lipid rafts can further refine signaling by concentrating specific interacting molecules.

Role in Cellular Processes

EphA8 plays a crucial role in a variety of cellular processes, particularly those involving cell-cell interactions and cell movement. These roles are often context-dependent and can vary depending on the cell type and developmental stage.

One of the well-established roles of EphA8 is in mediating cell adhesion and migration. Through interaction with ephrin-A ligands, EphA8 can regulate integrin-mediated cell adhesion on substrates like fibronectin. This regulation can occur in a tyrosine kinase-independent manner, involving the recruitment of PI3-kinase.

EphA8 is also critically involved in axon guidance during the development of the nervous system. It functions in short-range contact-mediated guidance, influencing the pathfinding of axons. Studies in mice lacking functional EphA8 have revealed aberrant axonal projections, highlighting its importance in this process.

Furthermore, EphA8 has been implicated in regulating neurite outgrowth. Activation of EphA8 can lead to sustained MAP kinase activation, which promotes neurite extension in neuronal cells.

EphA8 also plays a role in modulating apoptosis in certain contexts. In early brain development, EphA8 can induce apoptosis in a caspase-dependent manner in ephrin-A-expressing neuroepithelial cells. Conversely, in breast cancer, EphA8 has been shown to inhibit cell apoptosis.

Recent research has also highlighted the involvement of EphA8 in cancer progression. High expression of EphA8 has been associated with poor prognosis in certain cancers, such as breast cancer and epithelial ovarian cancer. EphA8 can act as an oncogene and contribute to tumor growth and metastasis, potentially by influencing cell adhesion, migration, and survival pathways like PI3K/AKT signaling.

Here is a summary of some key cellular processes influenced by EphA8:

Table 1: Cellular Processes Influenced by EphA8

Cellular ProcessDescription
Cell Adhesion & MigrationRegulates integrin-mediated adhesion and cell movement, potentially through PI3K signaling.
Axon GuidancePlays a crucial role in short-range contact-mediated guidance during nervous system development.
Neurite OutgrowthPromotes the extension of neurites, potentially via MAP kinase activation.
Apoptosis ModulationCan induce apoptosis in developing neurons or inhibit it in cancer cells, depending on context.
Cancer ProgressionImplicated in tumor growth, metastasis, and poor prognosis in certain cancers.

Axonal Guidance and Neuronal Connectivity during Development

EphA8 plays a critical role in the development of the mammalian nervous system, specifically in axonal guidance and the establishment of proper neuronal connections. As a receptor for ephrin-A ligands, EphA8 mediates short-range, contact-mediated guidance cues that direct the pathfinding of axons. Studies in mice lacking EphA8 have demonstrated aberrant axonal projections, indicating its necessity for accurate neural circuit formation. For instance, in EphA8-deficient mice, a subpopulation of neurons in the superior colliculus exhibits abnormal ipsilateral axonal projections to the cervical spinal cord, whereas normally these axons would project contralaterally. This highlights EphA8's function in guiding axons to their correct targets during development.

Cell Adhesion and Cell-Cell Interactions

EphA8 is involved in regulating cell adhesion and mediating cell-cell interactions. Activation of EphA8 can promote cell adhesion, potentially through downstream effectors like FYN kinase. Interactions between EphA8 and its ephrin ligands facilitate contact-dependent signaling that influences the adhesive properties of cells. This function is important during embryonic development for proper tissue organization and can also be relevant in pathological processes like cancer progression. EphA8 has been shown to regulate integrin-mediated cell adhesion, particularly on fibronectin substrates, potentially involving the PI3K signaling pathway.

Neurite Outgrowth and Neurogenesis

EphA8 has been implicated in promoting neurite outgrowth in neuronal cells. Studies have shown that expression of EphA8 can induce neurite outgrowth, and this process is dependent on the activation of the MAPK signaling pathway. EphA8 expression leads to a sustained increase in MAPK activity, which is critical for the observed neurite extension. While the tyrosine kinase domain of EphA8 is important for inducing neurite outgrowth, its kinase activity may not be strictly required. Furthermore, EphA8 has been broadly associated with neurogenesis as a biological process.

Influence on Cell Proliferation, Differentiation, and Survival

EphA8 can influence cell proliferation, differentiation, and survival, although its effects can vary depending on the cell type and context. In some cancer contexts, such as breast cancer and gastric cancer, EphA8 expression has been linked to increased cell proliferation and survival. Knockdown of EphA8 in breast cancer cells led to decreased proliferation and increased apoptosis, suggesting an inhibitory role of EphA8 on apoptosis, possibly via the PI3K/AKT signaling pathway. Downregulation of EphA8 decreased the phosphorylation of AKT and altered the expression levels of apoptosis-related proteins like Bcl-2, p53, Caspase-3, and Bax. In early brain development, however, EphA8 has been shown to induce apoptosis in a caspase-dependent manner in cells expressing ephrin-A5.

The influence of EphA8 on cell proliferation can be context-dependent. While some studies indicate a role in promoting proliferation in certain cancers , others suggest no significant effect on proliferation in specific cell types like oral tongue squamous cell carcinoma cells, despite influencing invasion .

EphA8 also participates in pathways important for directing cell differentiation.

Regulation of Cell Migration and Invasion

EphA8 plays a role in regulating cell migration and invasion. Ligand-mediated activation of EphA8 has been shown to regulate cell migration. EphA8 can promote integrin-mediated cell migration, potentially through the PI3K and MAPK kinase signaling pathways. In various cancer types, including breast cancer and gastric cancer, high expression of EphA8 has been associated with increased cell migration and invasion. Knockdown of EphA8 in breast cancer and gastric cancer cells significantly decreased their migratory and invasive capacities.

The role of EphA8 in migration and invasion can also be influenced by other molecules and pathways. For example, in glioma, downregulation of EphA8 by miR-10a has been reported to induce epithelial mesenchymal transition (EMT), thereby promoting tumor migration and invasion.

Summary of EphA8's Influence on Cellular Processes

Cellular ProcessObserved Effect of EphA8 Activity/ExpressionRelevant Signaling Pathways/Interactions
Axonal GuidancePlays a role in short-range contact-mediated guidance during nervous system development, necessary for proper axonal projections. Interaction with ephrin-A ligands.
Neuronal ConnectivityRequired for the generation of proper axonal projections. Interaction with ephrin-A ligands.
Cell AdhesionPromotes cell adhesion. FYN, PI3K signaling pathway, Integrins, interaction with ephrin-A ligands.
Cell-Cell InteractionsMediates contact-dependent bidirectional signaling. Interaction with ephrin-A ligands.
Neurite OutgrowthInduces/promotes neurite outgrowth. MAPK signaling pathway.
NeurogenesisAssociated with the biological process of neurogenesis. Not explicitly detailed in search results.
Cell ProliferationCan promote proliferation in certain cancers; no effect observed in others. PI3K/AKT signaling pathway (inhibition of apoptosis linked to proliferation).
Cell DifferentiationParticipates in pathways important for directing cell differentiation. Not explicitly detailed in search results.
Cell SurvivalCan inhibit apoptosis in certain contexts; can induce apoptosis in others. PI3K/AKT signaling pathway, Caspase-dependent mechanisms.
Cell MigrationRegulates/promotes cell migration. PI3K and MAPK kinase signaling pathways, Integrins, interaction with ephrin-A ligands.
Cell InvasionPromotes cell invasion in certain cancers. miR-10a/EphA8 pathway, Epithelial mesenchymal transition (EMT).

Molecular Interactions of Eek Protein Epha8

Protein-Protein Interaction Network of EphA8

The function of EphA8 is intricately linked to its ability to interact with a network of other proteins. These interactions can be broadly categorized into binding with extracellular ligands (ephrins) and associations with intracellular effector proteins that propagate the signal downstream.

Identification of Binding Partners via High-Throughput Approaches

High-throughput screening methods have been instrumental in identifying the array of proteins that interact with EphA8. Techniques such as yeast two-hybrid screens have been employed to uncover novel binding partners. For instance, a yeast two-hybrid screen using the juxtamembrane (JM) domain of EphA8 as bait against a human fetal brain cDNA library identified AIDA-1b as a potential interacting protein. Further investigations using similar approaches have revealed additional interactors, contributing to a broader understanding of the EphA8 signaling network.

The Pathway Commons Protein-Protein Interactions dataset has compiled a list of 23 interacting proteins for EphA8, illustrating the complexity of its interaction network. These interactors include a variety of protein types, from kinases and phosphatases to adaptor proteins and GTPase-activating proteins.

Table 1: Experimentally Identified Interacting Proteins of EphA8

Interacting Protein Full Name Function Method of Identification
Ephrin-A1 Ephrin-A1 Ligand Co-immunoprecipitation, Phosphorylation assay
Ephrin-A2 Ephrin-A2 Ligand Binding assay, Phosphorylation assay
Ephrin-A3 Ephrin-A3 Ligand Binding assay, Phosphorylation assay
Ephrin-A4 Ephrin-A4 Ligand Co-immunoprecipitation, Phosphorylation assay
Ephrin-A5 Ephrin-A5 Ligand Binding assay, Phosphorylation assay
FYN FYN proto-oncogene, Src family tyrosine kinase Downstream effector, regulates cell adhesion In vitro binding, Co-immunoprecipitation
PIK3CG Phosphatidylinositol-4,5-bisphosphate 3-kinase, catalytic subunit gamma Regulates integrin-mediated cell adhesion Interaction studies
TIAM1 T-cell lymphoma invasion and metastasis 1 Regulates clathrin-mediated endocytosis of EphA8 Interaction studies
ANKS1A Ankyrin repeat and sterile alpha motif domain containing 1A Interaction is kinase activity-independent Interaction studies
ANKS1B Ankyrin repeat and sterile alpha motif domain containing 1B Interaction is kinase activity-independent Interaction studies
AIDA-1b Ankyrin repeat and sterile alpha motif domain containing protein 1B Downstream target, interacts with JM domain Yeast two-hybrid screen
Odin ANKS1A, also known as Odin Downstream target, scaffolding protein Yeast two-hybrid screen, Co-immunoprecipitation
SASH1 SAM and SH3 domain containing 1 Interacts via SAM domains Yeast two-hybrid screen

| CRKL | V-Crk avian sarcoma virus CT10 oncogene homolog-like | Interacts with SASH1, a partner of EphA8 | Yeast two-hybrid assays, Co-immunoprecipitation |

Impact of Post-Translational Modifications on Interactions (e.g., phosphorylation)

Post-translational modifications, especially phosphorylation, play a critical role in modulating the interactions of EphA8. The autophosphorylation of specific tyrosine residues upon ligand binding is a key event that dictates downstream signaling.

Autophosphorylation Sites: Tyr-615 in the juxtamembrane domain and Tyr-838 in the kinase domain are major autophosphorylation sites in EphA8.

Kinase-Independent Interactions: Interestingly, not all EphA8 interactions are dependent on its kinase activity. The interaction with PIK3CG, which regulates integrin-mediated cell adhesion, occurs independently of EphA8's tyrosine kinase activity. Similarly, the association with AIDA-1b and Odin does not require EphA8's kinase function.

Ubiquitination: The interaction of EphA8 with ANKS1A and ANKS1B is independent of its kinase activity but is stimulated by the ubiquitination of EphA8.

Interactions with Nucleic Acids and Lipids (if applicable)

Currently, there is no direct evidence in the provided search results to suggest that the EEK protein (EphA8) directly interacts with nucleic acids. Its primary function is as a cell surface receptor that transduces signals across the plasma membrane.

Regarding lipids, EphA8's function is closely tied to the lipid environment of the cell membrane. Its ligands, the ephrin-A family, are anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. This lipid modification is crucial for the proper presentation of the ligand and the subsequent interaction with EphA8. While EphA8 itself is a transmembrane protein and not directly lipid-modified in the same way, its interaction with GPI-anchored ligands places it in a specific lipid raft microdomain of the membrane, which can influence its signaling activity.

Methodologies for Investigating this compound (EphA8) Interactions

A variety of molecular biology techniques are employed to study the interactions of EphA8.

Co-Immunoprecipitation and Affinity Purification-Mass Spectrometry

Co-Immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a robust and widely utilized approach for identifying protein-protein interactions within a cellular context. This technique allows for the isolation of a specific protein of interest (the "bait," in this case, EphA8) from a cell lysate, along with its bound interaction partners (the "prey"). The entire protein complex is captured using an antibody specific to the bait protein. Following isolation, the components of the complex are separated, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the interacting proteins are identified using high-resolution mass spectrometry. This methodology is invaluable for discovering the composition of protein complexes and mapping cellular interaction networks under physiological conditions.

Through techniques such as Co-IP/MS and yeast two-hybrid screening, several interacting partners of the this compound (EphA8) have been identified. These interactors are crucial for mediating the downstream effects of EphA8 signaling. For instance, the interaction with the tyrosine kinase FYN is implicated in the regulation of cell adhesion. Similarly, EphA8 associates with the catalytic subunit gamma of Phosphoinositide 3-kinase (PIK3CG) to modulate integrin-mediated cell adhesion. The interaction with TIAM1 is involved in the clathrin-mediated endocytosis of the receptor. Furthermore, EphA8 has been shown to interact with ANKS1A (AIDA-1) and ANKS1B, which can affect receptor stability.

The table below summarizes key research findings on proteins identified to interact with EphA8.

Interactive Table: Verified Interacting Proteins of EphA8

Interacting Protein Function in EphA8 Pathway Method of Identification
FYN A downstream effector that promotes cell adhesion upon EphA8 activation. Co-IP
PIK3CG Regulates integrin-mediated cell adhesion to the substrate. Co-IP
TIAM1 Regulates clathrin-mediated endocytosis of EphA8. Co-IP
ANKS1A (AIDA-1) Interacts with the juxtamembrane domain of EphA8; may enhance receptor stability. Yeast Two-Hybrid, Co-IP
ANKS1B Interacts with EphA8 in a kinase activity-independent manner. Co-IP

| Ephrin-A2, A3, A5 | GPI-anchored ligands that bind and activate EphA8, inducing forward signaling. | Functional Assays |

Fluorescence-Based Techniques (e.g., FRET, FCS, BiFC)

Fluorescence-based techniques are powerful tools for studying the dynamics of protein-protein interactions in living cells, offering high sensitivity and spatiotemporal resolution.

Fluorescence Resonance Energy Transfer (FRET) is a technique that measures the proximity of two fluorophore-labeled molecules on an angstrom scale (10–100 Å). Energy is transferred from an excited donor fluorophore to an acceptor fluorophore only when they are very close. This method is ideal for detecting direct molecular interactions, such as receptor dimerization or conformational changes upon ligand binding. For EphA8, FRET could be used to monitor its dimerization or oligomerization in real-time on the cell surface after stimulation with an ephrin-A ligand.

Fluorescence Correlation Spectroscopy (FCS) analyzes fluorescence fluctuations within a tiny, defined observation volume to determine the concentration and diffusion speed of fluorescently labeled molecules. When a labeled protein like EphA8 binds to an interacting partner, the resulting complex becomes larger and diffuses more slowly. FCS can measure this change, providing quantitative data on binding affinities (Kd), kinetics, and the stoichiometry of protein complexes in solution or in live cells. It is particularly advantageous as it does not require immobilization and can be used to study interactions in a more physiologically relevant state.

Bimolecular Fluorescence Complementation (BiFC) allows for the direct visualization of protein interactions in living cells. In a BiFC assay, a fluorescent protein is split into two non-fluorescent fragments, and each is fused to one of the two proteins of interest. If the target proteins interact, the fragments are brought into proximity, allowing them to reconstitute a functional, fluorescent protein. This technique is highly sensitive and effective for confirming protein-protein interactions identified by other methods (like Co-IP) and for determining the subcellular location of these interactions.

Interactive Table: Application of Fluorescence-Based Techniques to EphA8

Technique Principle Information Gained for EphA8
FRET Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity (1-10 nm). Conformational changes, receptor dimerization/oligomerization upon ligand binding.
FCS Analysis of fluorescence fluctuations as molecules diffuse through a small confocal volume. Binding kinetics (kon, koff), affinity (Kd), complex stoichiometry, and concentration in solution or live cells.

| BiFC | Reconstitution of a fluorescent protein from two non-fluorescent fragments fused to interacting partners. | Direct visualization and subcellular localization of EphA8 protein interactions in vivo; detection of weak or transient interactions. |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Analysis

To fully understand the molecular interactions of EphA8, it is essential to quantify the binding kinetics and thermodynamics that govern complex formation. Surface Plasmon Resonance and Isothermal Titration Calorimetry are two principal biophysical techniques for this purpose.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to measure the binding kinetics and affinity of molecular interactions. In a typical SPR experiment, one molecule (the ligand, e.g., EphA8) is immobilized on a sensor chip, and its binding partner (the analyte, e.g., an ephrin ligand) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the precise determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ). SPR has been successfully used to analyze the binding between other Eph receptors and their ephrin ligands, revealing that ligand dimerization dramatically increases binding affinity primarily by decreasing the dissociation rate.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. It is the only method that provides a complete thermodynamic profile of a molecular interaction in a single experiment. In an ITC experiment, a solution of a ligand is titrated into a sample cell containing the protein of interest (e.g., EphA8), and the minute temperature changes are measured. The resulting data can be analyzed to determine the binding affinity (Kₐ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. This information provides deep insights into the driving forces behind the binding, such as hydrogen bonding and hydrophobic interactions.

Interactive Table: Kinetic and Thermodynamic Parameters from SPR and ITC

Technique Key Parameters Measured Significance for EphA8 Interactions
SPR kₐ (kₒₙ): Association rate constant kₔ (kₒff): Dissociation rate constant Kₗ: Equilibrium dissociation constant (kₔ/kₐ) Quantifies the speed and stability of the interaction between EphA8 and its ligands or other binding partners.

| ITC | Kₐ: Association constant (1/Kₗ) n: Stoichiometry of binding ΔH: Enthalpy change ΔS: Entropy change | Provides a complete thermodynamic signature of the binding event, revealing the forces that drive complex formation. |

Advanced Research Methodologies for Studying Eek Protein Epha8

Proteomic and Phosphoproteomic Approaches

Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. For a receptor tyrosine kinase like EphA8, phosphoproteomics is particularly vital as its function is regulated by phosphorylation.

Phosphoproteomics utilizes techniques like mass spectrometry to identify and quantify thousands of protein phosphorylation sites in a single experiment. This global view is essential for mapping the complex signaling networks that EphA8 participates in. Advances in phosphopeptide enrichment, often using materials like titanium dioxide (TiO2), have greatly expanded the number of identified phosphosites.

Global phosphoproteomic analyses have identified EphA8 as a component of the cellular phosphoproteome in various contexts, including human embryonic stem cells and induced pluripotent stem cells. Such studies help to:

Identify Downstream Substrates: By comparing the phosphoproteome of cells with and without EphA8 activation, novel downstream targets of its kinase activity can be discovered.

Map Signaling Pathways: These analyses reveal which signaling pathways are modulated by EphA8 activity. For example, ligand stimulation of EphA8 can lead to phosphorylation changes in proteins involved in cell adhesion and cytoskeletal regulation.

Uncover Cross-talk: Global analyses can uncover how EphA8 signaling integrates with other pathways, such as those initiated by other receptor tyrosine kinases or phosphatases.

Affinity enrichment-mass spectrometry approaches have also been used to systematically profile the interactions of phosphotyrosine residues on receptor tyrosine kinases, including EphA8, with SH2 and PTB domain-containing proteins, thereby mapping the protein-protein interaction networks downstream of receptor activation.

Quantitative proteomics measures the relative or absolute abundance of proteins, providing critical information on how EphA8 expression changes in different physiological or pathological states. Mass spectrometry-based methods, such as those using stable isotope labeling or label-free quantification, allow for the high-throughput and reliable quantification of proteins in complex samples like cell lysates or tissue biopsies.

A targeted quantitative proteomic method known as Parallel Reaction Monitoring (PRM) has been developed to precisely quantify hundreds of protein kinases from small amounts of human tissue. A recent study utilizing this approach quantified the expression of 24 receptor tyrosine kinases, including EphA8, across patient breast cancer tumor samples. The results showed that EphA8 expression was heterogeneous among patients, suggesting that quantitative measurement of its protein levels could be important for patient stratification or as a prognostic indicator. Such quantitative data is crucial for validating findings from transcriptomics and for understanding how changes in EphA8 protein levels, not just its phosphorylation state, contribute to cellular function and disease.

Global Phosphoproteome Analysis to Map Signaling Changes

Cellular Imaging and Microscopy Techniques

Visualizing the location and movement of EEK protein within a cellular environment is key to understanding its function in cell-cell communication, axon guidance, and cell migration.

Live-Cell Imaging to Track Protein Dynamics and Localization

Live-cell imaging enables the real-time observation of this compound's behavior in its native cellular environment, offering insights into its dynamic processes. One of the key applications has been in monitoring the protein's role in neuronal development. For instance, time-lapse microscopy of Neuro2a cells expressing an EphA8-EGFP fusion protein has been instrumental in tracking neurite dynamics. These studies have shown that upon stimulation with its ligand, ephrinA5, this compound is involved in neurite retraction. The use of an EphA8-EGFP fusion protein has also allowed researchers to demonstrate its co-localization with other proteins, such as the scaffolding protein Odin, at the tips of neurites, suggesting a functional interaction in these specific subcellular compartments.

Advanced live-cell imaging techniques, such as the Enhanced Number and Brightness (ENB) method, have been developed to provide quantitative maps of protein aggregation. While not yet specifically detailed for EEK, this method has been used to study the aggregation dynamics of Eph receptors upon ligand binding, revealing a two-step process of polymerization and condensation. Such approaches hold significant potential for dissecting the spatiotemporal dynamics of this compound clustering and signaling complex formation in living cells.

Super-Resolution Microscopy for High-Resolution Localization

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution. Super-resolution microscopy overcomes this limitation, allowing for the visualization of molecular structures at the nanoscale. This is particularly valuable for studying the fine details of this compound localization and its interaction with other molecules.

While specific super-resolution studies dedicated solely to this compound are emerging, the technique has been used to reveal that EEK/EphA8 physically interacts with other synaptic proteins on the surface of neurons. The application of techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can provide unprecedented detail about the organization of this compound clusters in the cell membrane and their association with the cytoskeleton and signaling partners. These methods can resolve whether the protein exists as monomers, dimers, or higher-order oligomers, and how this organization changes in response to ligand stimulation.

Biochemical and Biophysical Characterization

To complement cellular studies, it is essential to isolate the this compound and characterize its intrinsic biochemical and biophysical properties. This provides a foundational understanding of its structure, stability, and enzymatic function.

Protein Purification and Characterization Methods (e.g., chromatography, electrophoresis)

The production of pure, active this compound is a prerequisite for most in vitro studies. Recombinant EEK/EphA8 protein has been successfully expressed in various host systems, including mammalian cells (HEK293), insect cells (Sf21), and mouse myeloma cell lines (NSO). The protein is often engineered with an affinity tag, such as a polyhistidine (His) tag, to facilitate purification using methods like nickel-affinity chromatography. Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve high purity.

The purity and molecular weight of the purified protein are typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Interestingly, recombinant EEK/EphA8 often migrates at a higher apparent molecular weight (e.g., 100-120 kDa) than its calculated mass (approx. 84.2 kDa for a mouse chimera) due to post-translational modifications, specifically glycosylation. Characterization has also shown that the recombinant protein exists as a disulfide-linked homodimer.

Table 1: Examples of Recombinant this compound (EphA8) Purification and Characterization

Expression SystemPurification MethodCharacterization TechniquesReported PurityReference
Mouse Myeloma (NSO)Affinity ChromatographySDS-PAGE, Silver Stain> 90%
HEK293 CellsNot specifiedSDS-PAGE> 95%
Sf21 Insect CellsNot specifiedNot specified≥64%

Enzymatic Assays for Kinase Activity Measurement

As a receptor tyrosine kinase, a primary function of the this compound is to phosphorylate tyrosine residues on itself (autophosphorylation) and other substrate proteins upon ligand binding. Measuring this kinase activity is crucial for understanding its signaling function and for screening potential inhibitors.

Various enzymatic assays can be employed to quantify EEK's kinase activity. A common approach is the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. This assay measures the binding and displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase, allowing for the determination of inhibitor affinity (IC50 values). Another method is the spectrophotometric coupling assay, where the production of ADP during the kinase reaction is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. Enzyme-linked immunosorbent assays (ELISAs) can also be used to indirectly measure kinase activity by detecting the phosphorylated product. These assays have confirmed that ligands such as ephrin-A2, ephrin-A3, and ephrin-A5 can activate EEK/EphA8 through phosphorylation.

Table 2: Methods for Measuring this compound (EphA8) Kinase Activity

Assay MethodPrincipleApplicationReference
LanthaScreen™ Eu Kinase Binding AssayTR-FRET-based competition bindingKinase inhibitor affinity measurement
Spectrophotometric Coupling AssayEnzyme-coupled reaction monitoring NADH oxidationKinetic analysis of kinase activity
ELISAImmuno-detection of phosphorylated substrateIndirect measurement of kinase activity

Spectroscopic Methods (e.g., Circular Dichroism, UV-Vis)

Spectroscopic techniques provide valuable information about the structure and integrity of the purified this compound.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure (e.g., alpha-helices, beta-sheets) of proteins in solution. Far-UV CD has been used to analyze the ligand-binding domain (LBD) of recombinant EEK/EphA8. The resulting spectra confirmed that the purified LBD is well-folded, which is a critical quality control step before conducting binding or functional studies.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used in protein biochemistry. While detailed UV-Vis spectral analyses for EEK are not extensively published, the method is routinely used to determine protein concentration by measuring the absorbance at 280 nm, a wavelength at which aromatic amino acids (tryptophan and tyrosine) absorb light. This is a standard and essential step in almost all biochemical and biophysical characterization procedures.

Computational Approaches in this compound Research

Computational methods have become indispensable tools in the study of proteins, offering insights that complement and guide experimental research. In the era of high-performance computing, techniques such as molecular dynamics simulations, bioinformatics analyses, and network modeling are particularly well-suited to investigate the structure, dynamics, and function of complex biomolecules like the this compound, also known as Ephrin type-A receptor 8 (EphA8). These in silico approaches allow researchers to explore protein conformational landscapes, predict structure from sequence, and map intricate signaling networks, thereby addressing the fundamental question of how proteins function at a molecular level. The integration of computational predictions with experimental data provides a synergistic approach to achieving a more accurate and reliable understanding of a protein's biological role.

Molecular Dynamics Simulations to Study Conformation and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for investigating biomolecular systems at an atomic level. By tracking the time-dependent positions of all atoms in a system, MD simulations reveal structural dynamics that are critical for biological processes but are often difficult to capture experimentally. For the EEK (EphA8) protein, MD simulations offer a window into its conformational dynamics, ligand binding, and interactions with other cellular components.

Researchers utilize MD simulations to elucidate the mechanisms of Eph receptor activation. These simulations can model the conformational changes that occur within the EphA8 receptor upon binding to its ephrin-A ligands, detailing the transition from an inactive to an active state. Studies on related Eph receptors, such as EphA2 and EphA5, have demonstrated the utility of MD simulations in understanding dimerization, the influence of the lipid membrane environment on receptor stability, and the conformational state of the ligand-binding pocket. For instance, simulations have shown that the membrane composition, particularly the presence of cholesterol, can stabilize specific EphA2 transmembrane dimer conformations, highlighting the critical role of the cellular environment in regulating receptor function. These computational approaches can also be used to explore the stability of various protein conformations and the energy landscapes that govern their transitions.

Research FocusKey Findings from MD Simulations on Eph ReceptorsRelevant Receptors
Conformational State The unbound ephrin-binding pocket can exist in an open conformation, suggesting a readiness for ligand binding. EphA5
Dimerization & Stability The lipid membrane composition, including cholesterol, plays a significant role in stabilizing receptor dimers and influencing oligomerization. EphA2
Activation Mechanism Simulations can model the transition between inactive and active conformations upon ligand binding or mutation. EphA8
Structural Dynamics MD simulations provide atomic-level insights into the flexibility and movement of different protein domains, which is crucial for function. General Proteins

Bioinformatics for Sequence, Structure, and Function Prediction

Bioinformatics provides a suite of computational tools and databases essential for analyzing protein sequences, predicting their three-dimensional structures, and annotating their functions. For the EEK (EphA8) protein, these approaches are fundamental to understanding its role as a receptor tyrosine kinase.

Sequence Analysis: The amino acid sequence of EphA8, available from databases like UniProt, reveals its characteristic domain architecture. Bioinformatics tools identify conserved domains and motifs critical for its function, including:

An extracellular region with two fibronectin type-III domains.

A single-pass transmembrane domain anchoring the protein to the cell membrane.

A cytoplasmic region containing a protein kinase domain, which is responsible for its enzymatic activity.

A sterile alpha motif (SAM) domain, often involved in protein-protein interactions.

Function Prediction: By analyzing protein sequences and structures, bioinformatics tools can predict a protein's involvement in various biological processes. Databases such as GeneCards and UniProt consolidate this information, providing detailed Gene Ontology (GO) annotations. For EphA8, these annotations describe its molecular functions, the biological pathways it participates in, and its subcellular location.

CategoryBioinformatics-Predicted Attributes of EEK (EphA8) ProteinSource
Molecular Function Protein tyrosine kinase activity, ATP binding, ephrin receptor activity. Gene Ontology
Biological Process Transmembrane receptor protein tyrosine kinase signaling pathway, nervous system development, axon guidance, regulation of cell adhesion. Gene Ontology
Cellular Component Integral component of plasma membrane, neuron projection, receptor complex. Gene Ontology
Key Domains Protein kinase domain, Fibronectin type-III domains, SAM domain. UniProt, Pfam

Network Analysis for Signaling Pathway Mapping

EEK (EphA8) functions as part of a complex cellular signaling system. Network analysis is a computational approach used to map and analyze the intricate web of protein-protein interactions (PPIs) and signaling pathways that govern cellular behavior. This methodology helps to place EphA8 within the broader context of the cellular interactome and understand its functional consequences.

By leveraging data from interaction databases like STRING and BioGRID, researchers can construct a network of proteins that physically or functionally associate with EphA8. These networks reveal that EphA8 interacts with its specific ligands (ephrin-A2, ephrin-A3, ephrin-A5) to initiate downstream signaling. Key downstream interactors and effectors have been identified, including the tyrosine kinase FYN and the lipid kinase PIK3CG (p110γ), which link EphA8 to the regulation of cell adhesion.

Furthermore, pathway enrichment analysis of these interaction networks connects EphA8 to specific signaling cascades. It is established as a component of the ephrin receptor signaling pathway, which plays a crucial role in axon guidance during nervous system development. Network analyses also link EphA8 and other Eph receptors to the regulation of canonical pathways such as the MAPK signaling pathway and Ras signaling, which are central to controlling cell proliferation, differentiation, and migration. These computational maps provide a framework for generating new hypotheses about protein function that can be tested experimentally.

Interacting Protein/LigandAssociated Signaling Pathway/ProcessResearch Finding
ephrin-A2, ephrin-A3, ephrin-A5 Ephrin Receptor Signaling, Axon GuidanceEphA8 serves as a receptor for these GPI-linked ephrin-A ligands, initiating contact-dependent signaling.
FYN Cell Adhesion, Neurite OutgrowthFYN is a downstream effector that promotes cell adhesion upon activation by EphA8.
PIK3CG (p110γ) Integrin-mediated Cell AdhesionEphA8 regulates integrin activity and cell adhesion to fibronectin through PI3K.
MAP Kinases Neurite Outgrowth, Ras SignalingEphA8 activation can lead to the stimulation of the MAPK cascade.

Future Research Directions and Unanswered Questions

Elucidation of Novel EEK Protein (EphA8) Functions

Existing research has established EphA8's involvement in neural development, including axon guidance and neurite outgrowth, as well as in regulating cell adhesion, migration, and apoptosis . Furthermore, aberrant EphA8 expression has been linked to the progression of several cancers, including ovarian, gastric, breast, and oral tongue squamous cell carcinoma . Despite these known roles, the full spectrum of EphA8 functions is likely not yet defined. Future research should aim to identify novel biological processes and cellular contexts in which EphA8 plays a critical role. This could involve unbiased screening approaches, such as large-scale functional genomic screens or proteomic studies, to uncover previously unappreciated interactions and activities. Investigating its potential involvement in other developmental processes beyond the nervous system or in different disease states could reveal new therapeutic targets.

Identification of Uncharacterized Signaling Pathways and Effector Molecules

EphA8 is known to activate downstream signaling pathways involving FYN, MAP kinases, and PI3K/AKT . Interactions with molecules like ADAM10 and TIAM1 have also been reported . Interestingly, studies suggest that EphA8 can also exert effects through tyrosine kinase-independent mechanisms, particularly in regulating integrin activity . A significant area for future research is the comprehensive mapping of EphA8-mediated signaling networks. This includes identifying novel downstream effector molecules that mediate both kinase-dependent and kinase-independent signaling. Techniques such as mass spectrometry-based phosphoproteomics and proximity-labeling proteomics could help identify transient or weak interactions and phosphorylation events triggered by EphA8 activation. Understanding the intricate crosstalk between EphA8 pathways and other cellular signaling cascades is also crucial for a complete picture of its cellular impact.

In-depth Structural and Dynamic Characterization of this compound (EphA8) Complexes

Structural studies have provided insights into the domain organization of EphA8, revealing key regions such as the ligand-binding domain, cysteine-rich domain, fibronectin type III repeats, transmembrane domain, kinase domain, and SAM domain . It is known to form heterotetrameric complexes upon binding to ephrin ligands and may form heterodimers with other Eph receptors . However, detailed high-resolution structural information of EphA8 in complex with its various ligands and downstream effectors is still limited. Future research utilizing advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) can provide a deeper understanding of the molecular mechanisms governing ligand binding, receptor activation, oligomerization, and interaction with downstream signaling partners. Studying the dynamic nature of these complexes and how conformational changes relate to signaling activation will be essential.

Development of Advanced Research Tools and Methodologies

The availability of specific and sensitive research tools is paramount for advancing EphA8 research. While some antibodies and recombinant proteins exist, the development of more refined tools is needed. For instance, the recent development of a novel monoclonal antibody against human EphA8 suitable for flow cytometry highlights the ongoing need for improved reagents . Future efforts should focus on generating highly specific antibodies for various applications, including immunohistochemistry, immunofluorescence, and Western blotting, that can reliably detect different phosphorylation states or conformational changes of EphA8. The creation of genetically engineered models, such as conditional knockout or knock-in mice expressing specific EphA8 mutants, will be invaluable for studying its functions in vivo . Furthermore, developing novel probes or biosensors to monitor EphA8 activation and signaling in real-time within living cells would significantly enhance mechanistic studies.

Comparative Studies Across Different Species and Developmental Stages

Research on EphA8 has been conducted in various model organisms, including mice and rats, in addition to human studies . These studies have revealed both conserved and potentially divergent roles of EphA8 across species and during different developmental stages. Future research should include more comprehensive comparative studies to understand the evolutionary conservation and divergence of EphA8 function and regulation. Investigating its expression patterns, signaling pathways, and biological roles throughout embryonic development and in adult tissues across a wider range of species can provide valuable insights into its fundamental mechanisms and potential adaptations. Such studies can also help identify critical periods of development where EphA8 activity is essential.

Integration of Multi-Omics Data for Systems-Level Understanding

The complexity of EphA8 signaling and its involvement in diverse biological processes necessitates a systems-level understanding. Integrating data from various omics platforms, including genomics, transcriptomics, proteomics, phosphoproteomics, and epigenomics, can provide a holistic view of EphA8 biology. While multi-omics approaches are being applied to related ephrin families and in cancer research, their comprehensive application to EphA8 is an important future direction . Analyzing how genetic variations, epigenetic modifications, mRNA expression levels, protein abundance, post-translational modifications (such as phosphorylation and ubiquitination), and protein-protein interactions collectively influence EphA8 function and contribute to disease states will be crucial. Advanced computational and bioinformatics approaches are needed to integrate and interpret these complex datasets, leading to the identification of novel regulatory networks and potential therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers retrieve comprehensive structural and functional data for the EEK protein?

  • Methodological Answer : Utilize structured databases and APIs such as:

  • Proteins API : Access annotated data (e.g., sequence, domains, interactions) via programmatic queries .
  • Protein Data Bank (PDB) : Search using EEK’s UniProt ID or FASTA sequence to obtain 3D structures and crystallographic data .
  • ECOD Database : Perform homology-based searches to classify EEK’s evolutionary domains .
  • Example Workflow: Input EEK’s FASTA sequence into ECOD → Cross-reference results with PDB entries → Validate annotations via Proteins API .

Q. What experimental tools are recommended for preliminary analysis of this compound sequence and domains?

  • Methodological Answer :

  • FASTA/BLAST : Identify conserved motifs and homologs using NCBI’s BLASTp .
  • InterProScan : Predict functional domains (e.g., kinase regions) from sequence data .
  • Table 1 : Common Tools for Sequence Analysis
ToolApplicationSource/URL
BLASTpHomology searchhttps://blast.ncbi.nlm.nih.gov
InterProScanDomain predictionhttps://www.ebi.ac.uk/interpro
Clustal OmegaMultiple sequence alignmenthttps://www.ebi.ac.uk/Tools/msa

Q. How can researchers verify the enzymatic activity of this compound in vitro?

  • Methodological Answer :

  • Kinase Assays : Use radioactive (³²P-ATP) or fluorescence-based assays to measure phosphorylation activity .
  • ELISA : Quantify substrate binding or post-translational modifications (e.g., phospho-specific antibodies) .
  • Controls : Include negative (kinase-dead mutants) and positive (known substrates) controls to validate specificity .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound-protein interactions (PPIs) with high specificity?

  • Methodological Answer :

  • PPIretrieval : Integrate cross-linking mass spectrometry (XL-MS) with yeast two-hybrid screens to reduce false positives .
  • Co-Immunoprecipitation (Co-IP) : Optimize buffer conditions (e.g., NaCl concentration, protease inhibitors) to preserve weak interactions .
  • CRISPR Knockdown : Validate interactions by observing changes in binding partners upon EEK depletion .

Q. What strategies resolve contradictions in EEK’s reported interaction networks across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets from BioGRID, STRING, and published Co-IP studies to identify consensus interactions .
  • Context-Specific Validation : Replicate experiments under identical conditions (e.g., cell type, growth phase) to assess reproducibility .
  • Statistical Filtering : Apply significance thresholds (e.g., FDR < 0.05) to exclude low-confidence interactions .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to study EEK’s regulatory role in signaling pathways?

  • Methodological Answer :

  • Pathway Enrichment Tools : Use DAVID or Reactome to overlay EEK expression data with pathway annotations .
  • Machine Learning : Train models on RNA-seq and phosphoproteomics datasets to predict EEK’s upstream regulators (e.g., kinases, miRNAs) .

Q. What are common pitfalls in reproducing EEK-related assays, and how can they be mitigated?

  • Methodological Answer :

  • Batch Effects : Standardize reagents (e.g., antibody lots) and include internal controls across experiments .
  • Dynamic Range Issues : Optimize assay sensitivity (e.g., use FRET-based sensors for low-abundance targets) .

Q. How can homology modeling improve predictions of EEK’s tertiary structure when crystallographic data is limited?

  • Methodological Answer :

  • Template Selection : Prioritize templates with >30% sequence identity using Phyre2 or SWISS-MODEL .
  • Molecular Dynamics (MD) Simulations : Refine models by simulating conformational changes under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.